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Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the investigational

drug Clesacostat against established metabolic drug classes, including statins, fibrates,

thiazolidinediones (TZDs), SGLT2 inhibitors, and GLP-1 receptor agonists. The information is

intended to assist researchers and drug development professionals in understanding the

relative safety considerations of these therapeutic agents.

Executive Summary
Clesacostat, a dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), is under

investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH),

previously known as non-alcoholic steatohepatitis (NASH).[1] As with any novel therapeutic

agent, a thorough evaluation of its safety profile in comparison to existing standards of care is

crucial. This guide summarizes available clinical trial data on the adverse effects of

Clesacostat, primarily from studies of its combination with Ervogastat, and juxtaposes it with

the well-documented safety profiles of other major metabolic drug classes. While direct head-

to-head comparative trials are limited, this guide aims to provide a valuable resource by

collating and contextualizing the available evidence.
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The following tables summarize the key adverse events associated with Clesacostat (in
combination with Ervogastat) and other major metabolic drug classes. It is important to note

that the incidence rates are derived from various clinical trials with different patient populations,

study durations, and methodologies, making direct comparisons challenging.

Table 1: Safety Profile of Clesacostat (in combination with Ervogastat)

Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Metabolic
Inadequate control of

diabetes

6% (5mg Clesacostat

+ 150mg Ervogastat) -

7% (10mg

Clesacostat + 300mg

Ervogastat)

MIRNA Phase 2

Trial[2]

Undesirable fasting

lipid and

apolipoprotein profile

Not specified, but

noted as an

association

MIRNA Phase 2

Trial[2]

Serious Adverse

Events
Various

14% (5mg

Clesacostat + 150mg

Ervogastat) - 7%

(10mg Clesacostat +

300mg Ervogastat)

MIRNA Phase 2

Trial[2]
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Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Musculoskeletal Myalgia 1-10%
Comprehensive

reviews[3]

Myopathy <0.1%
AHA Scientific

Statement[4]

Rhabdomyolysis <0.1%
AHA Scientific

Statement[4]

Hepatic
Derangement in liver

function tests
~1%

Comprehensive

reviews[3]

Serious hepatotoxicity ~0.001%
AHA Scientific

Statement[4]

Metabolic
New-onset diabetes

mellitus

~0.2% per year of

treatment

AHA Scientific

Statement[4]

Neurological

Hemorrhagic stroke

(in patients with prior

stroke)

Possible increased

risk

AHA Scientific

Statement[4]

Table 3: Safety Profile of Fibrates

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5126440/
https://www.ahajournals.org/doi/10.1161/atv.0000000000000073
https://www.ahajournals.org/doi/10.1161/atv.0000000000000073
https://pmc.ncbi.nlm.nih.gov/articles/PMC5126440/
https://www.ahajournals.org/doi/10.1161/atv.0000000000000073
https://www.ahajournals.org/doi/10.1161/atv.0000000000000073
https://www.ahajournals.org/doi/10.1161/atv.0000000000000073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Gastrointestinal
Dyspepsia, abdominal

pain (Gemfibrozil)
Up to 34.2% StatPearls Review[5]

Hepatic

Increased liver

transaminases

(Fenofibrate)

Up to 7.5% StatPearls Review[5]

Renal
Increased serum

creatinine
Common Meta-analysis[6]

Musculoskeletal
Myopathy (especially

with statins)
Increased risk Cohort Study[7]

Other
Venous thrombosis,

Cholelithiasis
Increased risk StatPearls Review[8]

Table 4: Safety Profile of Thiazolidinediones (TZDs)

Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Cardiovascular Heart failure Increased risk
Comprehensive

reviews[9][10][11]

Myocardial infarction

(Rosiglitazone)

Potential increased

risk

Comprehensive

reviews[9]

Skeletal
Bone fractures

(especially in women)
Increased risk CMAJ Review

Metabolic Weight gain, Edema Common
Comprehensive

reviews[9][12]

Oncologic
Bladder cancer

(Pioglitazone)

Potential increased

risk
Review[12]
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Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Genitourinary
Genital mycotic

infections

Increased risk (OR

~3.3-3.5)
Meta-analyses[13][14]

Urinary tract infections

Conflicting evidence,

potential increased

risk

Meta-analyses[13][14]

[15]

Metabolic Diabetic ketoacidosis
Increased risk (OR

~2.33)
Meta-analysis[16]

Renal Acute kidney injury
Protective effect in

some studies
Meta-analysis[15][16]

Skeletal Bone fracture Conflicting evidence Meta-analyses[13][15]

Other

Lower limb

amputation

(Canagliflozin)

Increased risk in some

studies
Review[14]

Table 6: Safety Profile of GLP-1 Receptor Agonists
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Adverse Event
Category

Specific Adverse
Event

Incidence Rate
Clinical
Trial/Source

Gastrointestinal
Nausea, vomiting,

diarrhea

Common, especially

at treatment initiation

Comprehensive

reviews[17][18][19]

[20]

Pancreatic Pancreatitis

Vigilance

recommended, but

causal link not

definitively established

Review[17]

Endocrine
Thyroid C-cell tumors

(in rodents)

Black box warning for

some agents,

relevance to humans

debated

Review[17]

Renal Acute kidney injury

May confer renal

benefits in high-risk

populations

Review[18]

Ophthalmic

Worsening of pre-

existing diabetic

retinopathy

Observed in some

trials
Review[18][20]

Experimental Protocols: Key Safety Assessment
Methodologies
The safety of metabolic drugs is evaluated through a rigorous series of preclinical and clinical

studies, guided by regulatory bodies like the FDA and international standards such as the ICH

guidelines.[21][22][23][24][25][26][27][28]

Preclinical Safety Evaluation
Preclinical studies in animal models are designed to identify potential target organ toxicities

and establish a safe starting dose for human trials.

General Toxicity Studies: These studies involve repeated administration of the drug to at

least two mammalian species (one rodent, one non-rodent) for durations relevant to the
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proposed clinical use. Key assessments include clinical observations, body weight, food

consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological

examination of all major organs.

Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic

effects of a substance on vital physiological functions. The core battery of tests includes

assessment of cardiovascular, respiratory, and central nervous system functions.

Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the

potential of a drug to induce mutations or chromosomal damage. This typically includes a

test for gene mutation in bacteria (Ames test), an in vitro cytogenetic evaluation of

chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage

using rodent hematopoietic cells.

Carcinogenicity Studies: Long-term studies in rodents are conducted to assess the

carcinogenic potential of a drug, particularly for drugs intended for chronic use.

Reproductive and Developmental Toxicity Studies: These studies evaluate the potential

effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal

development.

Clinical Safety Evaluation
Clinical trials in humans are conducted in phases to gather comprehensive safety and efficacy

data.

Phase I: These are typically the first-in-human studies conducted in a small number of

healthy volunteers to assess the safety, tolerability, pharmacokinetics, and

pharmacodynamics of the drug. Dose escalation studies are performed to determine the

maximum tolerated dose.

Phase II: These studies are conducted in a larger group of patients with the target disease to

evaluate the efficacy of the drug and to further assess its safety. The MIRNA trial for

Clesacostat is an example of a Phase II study.[2][29]

Phase III: These are large-scale, multicenter, randomized, controlled trials designed to

confirm the efficacy and safety of the drug in a larger and more diverse patient population.
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These trials provide the primary basis for regulatory approval.

Phase IV (Post-marketing Surveillance): After a drug is approved and marketed, its safety is

continuously monitored through post-marketing surveillance programs to identify any rare or

long-term adverse effects that may not have been detected in clinical trials.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts

related to the mechanism of action of Clesacostat and the general workflow for safety

assessment.
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Caption: Clesacostat's Mechanism of Action.
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Caption: General Workflow of Drug Safety Evaluation.
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Clesacostat, as an ACC inhibitor, presents a novel mechanism for the treatment of MASH. The

available safety data, primarily from combination therapy trials, suggest a manageable safety

profile with the most notable adverse events being related to metabolic parameters. When

benchmarked against other metabolic drug classes, it is evident that each class possesses a

unique safety and tolerability profile. Statins are generally well-tolerated but carry a risk of

muscle-related side effects and a small increased risk of new-onset diabetes. Fibrates are

associated with gastrointestinal and hepatic adverse events and an increased risk of myopathy

when combined with statins. Thiazolidinediones have a more concerning safety profile with

risks of heart failure and bone fractures. SGLT2 inhibitors are associated with an increased risk

of genitourinary infections and diabetic ketoacidosis, while GLP-1 receptor agonists commonly

cause gastrointestinal side effects.

A definitive comparative safety assessment of Clesacostat will require data from larger, long-

term, head-to-head clinical trials. As more data from ongoing and future studies of Clesacostat
become available, a more precise understanding of its safety profile relative to other metabolic

drugs will emerge. Researchers and clinicians should remain vigilant in monitoring the safety of

all metabolic therapies and tailor treatment decisions to the individual patient's risk-benefit

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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